molecular formula C7H5NO3 B1441220 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde CAS No. 959617-89-1

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde

Cat. No.: B1441220
CAS No.: 959617-89-1
M. Wt: 151.12 g/mol
InChI Key: QSTBMCKJPCZQAG-UHFFFAOYSA-N
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Description

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde (CAS 959617-89-1) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry. With a molecular formula of C7H5NO3 and a molecular weight of 151.12 g/mol, this compound features a carbaldehyde functional group attached to a [1,3]dioxolo[4,5-c]pyridine core structure . This structure makes it a valuable precursor for synthesizing more complex nitrogen-containing heterocycles. Research indicates that analogous [1,3]dioxolo[4,5-c]quinoline scaffolds, which share structural similarities, are investigated for their antibacterial properties, highlighting the potential of this compound as a key intermediate in drug discovery programs aimed at developing new anti-infective agents . As a versatile aldehyde, it readily undergoes various condensation and nucleophilic addition reactions, allowing researchers to efficiently generate diverse chemical libraries. Please note that this product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6-7(2-8-5)11-4-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBMCKJPCZQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723508
Record name 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959617-89-1
Record name 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
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Preparation Methods

General Synthetic Strategy

The synthesis of 2H-dioxolo[4,5-c]pyridine-6-carbaldehyde typically involves:

  • Construction of the fused dioxolo ring system on a pyridine scaffold.
  • Introduction of the aldehyde functional group at the 6-position of the pyridine ring.
  • Use of protecting groups and selective functional group transformations to achieve the desired substitution pattern.

Key Preparation Methods

Formation of the Dioxolo Ring and Pyridine Core

A common approach begins with a substituted pyridine derivative bearing functional groups amenable to ring closure. For example, starting from 6-hydroxypyridine derivatives, the dioxolo ring can be formed via acetalization or cyclization with diols or related reagents under acidic conditions.

  • Typical reagents: 2,2-dimethyl-1,3-propanediol or 2,2-dimethyl-1,3-dioxolane derivatives.
  • Conditions: Acid catalysis (e.g., TsCl/pyridine system) at controlled temperatures (0 °C to room temperature).
  • Example: Tosylation of the hydroxymethyl group followed by nucleophilic substitution to form the dioxolo ring.

Introduction of the Aldehyde Group at the 6-Position

The aldehyde functionality can be introduced via selective oxidation or by formylation of the pyridine ring.

  • Oxidation methods: Use of reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane on hydroxymethyl intermediates.
  • Formylation: Directed ortho-metalation followed by quenching with DMF to install the formyl group.
  • Example: Lithiation of a protected pyridine derivative at low temperature (-78 °C) followed by reaction with DMF, then acidic workup to yield the aldehyde.

Protection and Deprotection Steps

Protecting groups, especially tert-butyloxycarbonyl (Boc) for amino groups or acetal groups for aldehydes, are used to prevent side reactions during multi-step synthesis.

  • Deprotection: Acidic or basic conditions depending on the protecting group.
  • Example: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) after completion of ring formation and aldehyde introduction.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Temperature Time Yield (%) Notes
Tosylation of hydroxymethyl TsCl, pyridine 0 °C to r.t. 8 h ~95 Formation of tosylate intermediate
Nucleophilic substitution NaN3 in DMSO 150 °C 1 h ~90 Azidomethyl intermediate for ring closure
Ring closure (dioxolo formation) Acid catalysis (TsCl/pyridine) 0 °C to r.t. Several hours High Formation of fused dioxolo ring
Directed ortho-metalation n-BuLi, THF, -78 °C, then DMF quench -78 °C to r.t. 12 h 70-75 Formylation at 6-position of pyridine
Purification Silica gel chromatography Ambient - - Hexane/ethyl acetate mixtures used

Representative Synthetic Route Summary

  • Starting Material: Substituted pyridine with hydroxymethyl group at the 6-position.
  • Tosylation: Hydroxymethyl group converted to tosylate using tosyl chloride and pyridine at 0 °C to room temperature.
  • Azidation: Tosylate reacted with sodium azide in DMSO at elevated temperature (150 °C) to form azidomethyl intermediate.
  • Cyclization: Acid-catalyzed ring closure forms the 1,3-dioxolo fused ring.
  • Formylation: Directed ortho-metalation with n-butyllithium at -78 °C followed by DMF addition to introduce the aldehyde group at the 6-position.
  • Purification: The crude product is purified by silica gel chromatography to yield 2H-dioxolo[4,5-c]pyridine-6-carbaldehyde.

Research Findings and Optimization Notes

  • The use of pyridine as a solvent and base in tosylation and ring closure steps provides good yields and selectivity.
  • Temperature control is critical during lithiation and formylation to avoid side reactions and ensure regioselectivity.
  • The choice of protecting groups and their timely removal is essential for the success of multi-step synthesis.
  • Purification by silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the target aldehyde from by-products.

Summary Table of Key Reagents and Conditions

Reagent/Step Role Typical Conditions Outcome
Tosyl chloride (TsCl) Hydroxyl group activation Pyridine, 0 °C to r.t., 8 h Tosylate intermediate
Sodium azide (NaN3) Nucleophilic substitution DMSO, 150 °C, 1 h Azidomethyl intermediate
Pyridine Base and solvent Ambient Facilitates tosylation and ring closure
n-Butyllithium (n-BuLi) Directed ortho-metalation THF, -78 °C Lithiation of pyridine ring
N,N-Dimethylformamide (DMF) Formylation reagent -78 °C to r.t., 12 h Aldehyde group introduction
Silica gel chromatography Purification Hexane/ethyl acetate mixtures Isolation of pure aldehyde

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is its potential anticonvulsant properties . Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly the GABA_A receptor, which plays a crucial role in the modulation of neuronal excitability. This interaction could lead to therapeutic effects in treating epilepsy and other neurological disorders.

Materials Science

The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic properties . Its ability to undergo various chemical reactions allows for modifications that can enhance its performance in applications such as organic semiconductors or sensors. The exploration of its electronic properties could lead to innovations in material design.

Biological Studies

In biological research, this compound has been utilized to study its interactions with biological targets, including enzymes and receptors. These studies help elucidate the compound's mechanism of action and its potential roles in biochemical pathways. Understanding these interactions is vital for developing new therapeutic agents and understanding disease mechanisms.

Reactivity

The compound can undergo several types of chemical reactions:

  • Oxidation : It can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions where the aldehyde group may be replaced by other functional groups under mild conditions.

Anticonvulsant Activity

A study investigated the anticonvulsant effects of various derivatives of pyridine compounds. This compound was included due to its structural similarity to known anticonvulsants. The results indicated that certain modifications could enhance its efficacy against seizure activity in animal models. Further research is needed to establish optimal structures for therapeutic use.

Material Development

Another research project focused on synthesizing polymer composites incorporating this compound. The study aimed to evaluate the material's electrical conductivity and thermal stability. Findings suggested that the incorporation of this compound improved the overall performance of the composites compared to traditional materials.

Mechanism of Action

The mechanism of action of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the Dioxolo/Dioxino-Pyridine Family

Key structural analogs include compounds such as 2H,3H-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (listed in Chembase) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property 2H-[1,3]Dioxolo[4,5-c]Pyridine-6-Carbaldehyde 2H,3H-[1,4]Dioxino[2,3-c]Pyridine-7-Carbaldehyde
Core Ring System 1,3-Dioxole fused to pyridine (5-membered) 1,4-Dioxine fused to pyridine (6-membered)
Aldehyde Position 6-position 7-position
Electronic Effects Electron-rich due to adjacent oxygen atoms Moderate electron density; larger ring strain
Reactivity High aldehyde reactivity; stable dioxole Reduced aldehyde stability due to ring size
Reported Applications Precursor for benzimidazole derivatives Limited data; potential for alternative scaffolds
Key Differences:

Ring System : The 1,3-dioxole ring in the target compound provides greater electron density and steric hindrance compared to the six-membered 1,4-dioxine ring in its analog. This difference impacts solubility and reactivity in substitution reactions .

Aldehyde Position : The 6-position aldehyde in the target compound is sterically accessible, facilitating nucleophilic additions, whereas the 7-position in the analog may lead to steric clashes in certain synthetic pathways.

Functional Group Variations

Other analogs include pyridine-2,6-dione derivatives (e.g., 3H-pyridine-2,6-dione), which lack the dioxole/dioxine ring but share the pyridine core. These compounds exhibit distinct reactivity due to the presence of ketone groups instead of aldehydes, favoring Michael addition or amidation reactions over aldehyde-mediated condensations .

Biological Activity

2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxole ring fused with a pyridine structure, characterized by an aldehyde functional group. This unique structural configuration allows for various chemical modifications, which can influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interaction with specific enzymes or receptors in microbial cells, leading to alterations in metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, derivatives of this compound have been shown to inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cancer cells .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It exhibits significant free radical scavenging activity, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as ribonucleotide reductase and cyclooxygenases.
  • Receptor Modulation : The compound has been shown to interact with GABA_A receptors, influencing neurotransmission and potentially offering anticonvulsant effects .

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of this compound reported that certain analogues exhibited potent cytotoxicity against L1210 leukemia cells. The most active compounds had IC50 values ranging from 1.0 to 1.4 µM and significantly prolonged survival times in animal models .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established for various pathogens. This suggests its potential utility in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acidAntioxidantFree radical scavenging
2H-[1,3]dioxolo[4,5-c]pyridine-6-nitrileCytotoxicApoptosis induction

Q & A

Basic Questions

Q. What are established synthetic methodologies for 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde?

  • Answer: Synthesis often involves cyclocondensation of diol precursors with pyridine derivatives. A validated approach includes acid-catalyzed cyclization, as demonstrated in the synthesis of tetrahydro-dioxolo-pyranols (e.g., (3aR,7aS)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-ol) . Post-cyclization functionalization, such as palladium-catalyzed cross-coupling, can introduce the carbaldehyde group, analogous to methods used for heterocyclic aldehydes .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • NMR spectroscopy : 1H and 13C NMR identify substitution patterns and confirm dioxolane-pyridine fusion.
  • IR spectroscopy : Detects the aldehyde carbonyl stretch (~1700 cm⁻¹) and dioxolane ether linkages.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
  • HPLC : Assesses purity, especially for pharmaceutical intermediates (as seen in fine chemical standards) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Answer: It serves as a building block for bioactive heterocycles. Similar compounds are used in synthesizing kinase inhibitors or antimicrobial agents (e.g., benzoimidazole derivatives in ). The aldehyde group enables Schiff base formation or nucleophilic additions, critical for constructing pharmacophores .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Answer: Regioselectivity is influenced by electronic effects of the dioxolane ring and aldehyde group. Strategies include:

  • Directing groups : Temporary protection of the aldehyde to guide electrophilic substitution.
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites based on electron density.
  • Empirical validation : Reaction screening under varied conditions (e.g., temperature, solvent polarity) with regiochemistry confirmed via 2D NMR (e.g., NOESY) .

Q. What are the implications of the dioxolane ring's stereochemistry on the compound's reactivity?

  • Answer: Stereochemistry (e.g., cis vs. trans fusion) affects ring strain and electronic distribution. For example, the (3aR,7aS) configuration in stabilizes the molecule during synthesis. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 48-hour exposure to 0.1M HCl/NaOH, monitored by TLC) .

Q. How does the compound's stability under acidic/basic conditions impact its use in multi-step syntheses?

  • Answer: The dioxolane ring is prone to hydrolysis under strong acids, necessitating pH-controlled reactions. Pre-experiment stability assays (e.g., NMR in CDCl3 vs. D2O) identify degradation pathways. Inert storage conditions (argon, −20°C) are recommended, as inferred from high-purity fine chemical handling protocols .

Q. What strategies mitigate side reactions during nucleophilic additions to the carbaldehyde group?

  • Answer:

  • Protection-deprotection : Use of acetal or hydrazone protecting groups to prevent undesired reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance aldehyde electrophilicity without side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts improve reaction specificity, as seen in related heterocycle syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde

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